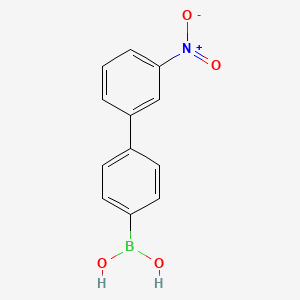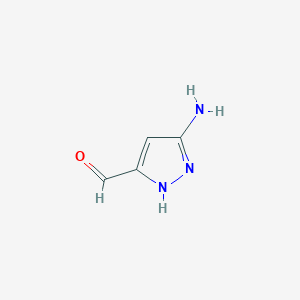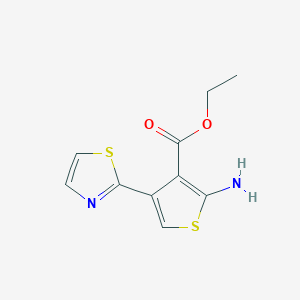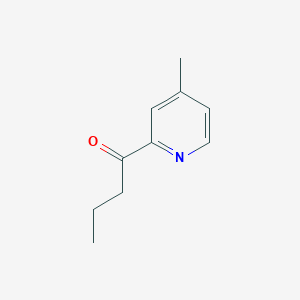
3-(1-Hydroxy-2-methylpropyl)pyridine
Vue d'ensemble
Description
3-(1-Hydroxy-2-methylpropyl)pyridine, also known as HMP, is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Mécanisme D'action
3-(1-Hydroxy-2-methylpropyl)pyridine acts as a bidentate ligand, meaning it can bind to metal ions through two different sites. It forms a coordination complex with the metal ion, which can then undergo various reactions such as oxidation, reduction, or substitution. The exact mechanism of action of 3-(1-Hydroxy-2-methylpropyl)pyridine depends on the specific metal ion it is bound to and the reaction conditions.
Biochemical and Physiological Effects
3-(1-Hydroxy-2-methylpropyl)pyridine has been shown to have various biochemical and physiological effects. It has been studied for its potential antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. 3-(1-Hydroxy-2-methylpropyl)pyridine has also been shown to affect the activity of enzymes such as catalase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Hydroxy-2-methylpropyl)pyridine in lab experiments is its high stability and solubility in various solvents. It also has a relatively low toxicity, making it safe to handle in the lab. However, one limitation is that it can be expensive to synthesize and may not be readily available in large quantities.
Orientations Futures
There are several future directions for the study of 3-(1-Hydroxy-2-methylpropyl)pyridine. One area of research could be the development of new catalysts based on 3-(1-Hydroxy-2-methylpropyl)pyridine for various reactions. Another direction could be the study of 3-(1-Hydroxy-2-methylpropyl)pyridine's potential as a therapeutic agent for various diseases. Additionally, the use of 3-(1-Hydroxy-2-methylpropyl)pyridine in the development of new materials such as sensors and polymers could also be explored.
Conclusion
In conclusion, 3-(1-Hydroxy-2-methylpropyl)pyridine is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(1-Hydroxy-2-methylpropyl)pyridine could lead to new discoveries and applications in various fields.
Applications De Recherche Scientifique
3-(1-Hydroxy-2-methylpropyl)pyridine is widely used in scientific research as a ligand for metal ions such as copper, zinc, and iron. It is also used as a chiral auxiliary in organic synthesis and as a building block for the synthesis of other compounds. 3-(1-Hydroxy-2-methylpropyl)pyridine has been studied for its potential applications in catalysis, electrochemistry, and biochemistry.
Propriétés
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-7,9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURQWXKMHQTOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Hydroxy-2-methylpropyl)pyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3204116.png)










![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)

![benzyl (5R)-5-methyl-4-[5-methyl-2-(triazol-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B3204224.png)